molecular formula C18H18N4O2S B11501420 6-(furan-2-ylmethyl)-1-(4-methylphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

6-(furan-2-ylmethyl)-1-(4-methylphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

Cat. No.: B11501420
M. Wt: 354.4 g/mol
InChI Key: HWABHHJPMLAKKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(FURAN-2-YL)METHYL]-1-(4-METHYLPHENYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE is a complex organic compound characterized by its unique structure, which includes a furan ring, a methylphenyl group, and a diazino-pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(FURAN-2-YL)METHYL]-1-(4-METHYLPHENYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethyl intermediate, followed by its coupling with a 4-methylphenyl derivative. The final step involves the formation of the diazino-pyrimidinone core under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as solvent choice and reaction time, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

6-[(FURAN-2-YL)METHYL]-1-(4-METHYLPHENYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furan-2,5-dicarboxylic acid, while reduction can produce various reduced derivatives .

Scientific Research Applications

6-[(FURAN-2-YL)METHYL]-1-(4-METHYLPHENYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(FURAN-2-YL)METHYL]-1-(4-METHYLPHENYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(FURAN-2-YL)METHYL]-1-(4-METHYLPHENYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE is unique due to its combination of a furan ring, a methylphenyl group, and a diazino-pyrimidinone core. This unique structure imparts specific chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C18H18N4O2S

Molecular Weight

354.4 g/mol

IUPAC Name

6-(furan-2-ylmethyl)-1-(4-methylphenyl)-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one

InChI

InChI=1S/C18H18N4O2S/c1-12-4-6-13(7-5-12)22-16-15(17(23)20-18(22)25)10-21(11-19-16)9-14-3-2-8-24-14/h2-8,19H,9-11H2,1H3,(H,20,23,25)

InChI Key

HWABHHJPMLAKKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(CN(CN3)CC4=CC=CO4)C(=O)NC2=S

Origin of Product

United States

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